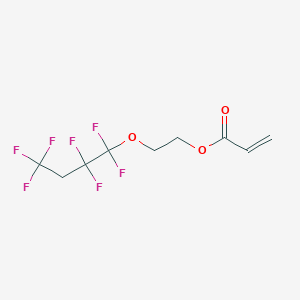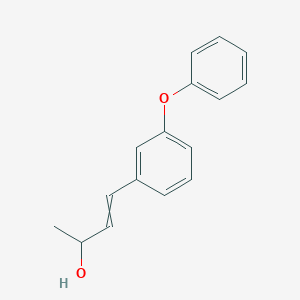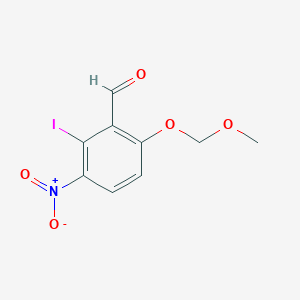
2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an iodine atom, a methoxymethoxy group, and a nitro group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde typically involves multiple steps. One common method starts with the iodination of a suitable benzaldehyde derivative, followed by the introduction of the methoxymethoxy group and the nitro group through nitration reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: 2-Iodo-6-(methoxymethoxy)-3-nitrobenzoic acid.
Reduction: 2-Iodo-6-(methoxymethoxy)-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde depends on the specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The presence of the nitro group can facilitate electron transfer reactions, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-6-methoxy-4-nitroaniline: Similar structure but with an aniline group instead of an aldehyde group.
2-Iodo-6-methoxyaniline: Lacks the nitro group and has an aniline group.
2-Iodo-6-methoxyphenol: Contains a phenol group instead of an aldehyde group.
Uniqueness
2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the methoxymethoxy group can influence the compound’s solubility and stability, making it suitable for specific research and industrial purposes.
Properties
CAS No. |
139277-46-6 |
|---|---|
Molecular Formula |
C9H8INO5 |
Molecular Weight |
337.07 g/mol |
IUPAC Name |
2-iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde |
InChI |
InChI=1S/C9H8INO5/c1-15-5-16-8-3-2-7(11(13)14)9(10)6(8)4-12/h2-4H,5H2,1H3 |
InChI Key |
NQWRAJMSDSGLTE-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)[N+](=O)[O-])I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)



![6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14279681.png)
![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)
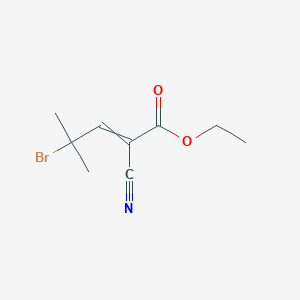
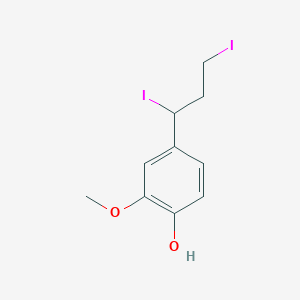


![1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene](/img/structure/B14279717.png)
